1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring. The quinazoline-dione moiety is a well-established pharmacophore in medicinal chemistry, associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The compound’s structural uniqueness arises from its 2-ethoxyphenyl-substituted oxadiazole and 4-ethylphenyl group on the quinazoline, which may enhance solubility and receptor-binding affinity compared to simpler analogs.
Properties
CAS No. |
1207020-52-7 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
AUHZFJOQSREGNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole and ethoxyphenyl moieties. The synthesis typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The results indicated moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 13 | 15 | 65 | Escherichia coli |
| 15 | 12 | 80 | Staphylococcus aureus |
| 14a | 13 | 75 | Candida albicans |
Among the tested compounds, compound 13 showed promising results with a significant inhibition zone against Escherichia coli, while compound 14a was effective against Candida albicans .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. For instance, studies indicated that modifications at the 3-position of the quinazoline scaffold enhance its activity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
-
α-Amylase Inhibition : The synthesized derivatives demonstrated moderate inhibitory effects on α-amylase, which is crucial for carbohydrate metabolism.
Compound % Inhibition at 100 µg/mL 3d Moderate 3e Moderate - Carbonic Anhydrase Inhibition : Certain derivatives exhibited potent inhibition of carbonic anhydrase, indicating potential applications in treating conditions like glaucoma and epilepsy .
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives against multiple cancer cell lines. The study highlighted the structural modifications that led to enhanced biological activity and provided insights into structure-activity relationships (SAR).
Study Highlights:
- Objective : To assess the anticancer potential of modified quinazoline derivatives.
- Results : Compounds with specific substitutions showed up to a three-fold increase in potency compared to unmodified analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several quinazoline-dione and 1,2,4-oxadiazole derivatives. Key analogs include:
Key Structural and Functional Differences
Substituent Effects on Oxadiazole Ring :
- The target compound’s 2-ethoxyphenyl group (electron-donating) contrasts with 4-methylphenyl (mild electron-donating, ), 2-chlorophenyl (electron-withdrawing, ), and 4-(methylthio)phenyl (polarizable, lipophilic, ). These differences influence electronic properties and binding interactions.
- Ethoxy groups may improve aqueous solubility compared to methylthio or chloro substituents, critical for oral bioavailability.
In contrast, the furan-2-ylmethyl group in introduces planar aromaticity, which could mediate π-stacking with aromatic residues in target proteins.
Biological Implications :
- While direct activity data are unavailable, analogs with chloro or methylthio substituents (e.g., ) are often prioritized in antimicrobial or anticancer research due to their enhanced electrophilicity and membrane permeability.
- The target compound’s ethoxy group may reduce toxicity compared to halogenated analogs, as seen in other drug candidates .
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, as demonstrated in . However, the ethoxyphenyl group’s steric hindrance may require optimized conditions for the target compound.
- Data Gaps : Physical properties (e.g., solubility, melting point) and bioactivity data for the target compound and its analogs are largely absent in the literature. Empirical studies are needed to validate theoretical advantages.
Preparation Methods
One-Pot Cyclization of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized via a one-pot reaction starting from anthranilic acid derivatives. In a method developed by J-STAGE researchers, anthranilic acid analogs react with potassium cyanate (KOCN) in aqueous medium to form urea intermediates, which undergo base-mediated cyclization to yield quinazoline-2,4-diones. For the target compound, 3-(4-ethylphenyl) substitution requires using 4-ethylbenzylamine or a pre-functionalized anthranilic acid derivative.
Reaction Conditions :
- Step 1 : Anthranilic acid derivative (e.g., 3-amino-4-(4-ethylphenyl)benzoic acid) reacts with KOCN in water at 25°C for 6 hours to form the urea intermediate.
- Step 2 : Cyclization with 4 equivalents of NaOH at 25°C, followed by acidification with HCl to precipitate the quinazoline-2,4-dione.
Yield : This method achieves >90% yield for analogous compounds, provided the anthranilic acid derivative is electron-deficient to facilitate cyclization.
Alternative Route via Isothiocyanate Coupling
Frontiers in Chemistry describes an alternative approach using anthranilic acid and isothiocyanate derivatives. For example, 4-ethylphenyl isothiocyanate reacts with anthranilic acid in ethanol under reflux to form a thiourea intermediate, which is oxidized and cyclized to the quinazoline-dione.
Key Parameters :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Reaction Time: 8 hours
- Yield: 90–95% for analogous structures.
Synthesis of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-5-yl)Methyl Moiety
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized from amidoxime precursors. As detailed in Frontiers in Chemistry, 2-ethoxybenzaldehyde is converted to 2-ethoxybenzonitrile via iodine-mediated Strecker reaction, followed by treatment with hydroxylamine hydrochloride to yield the amidoxime.
Reaction Sequence :
Cyclization to 5-(Chloromethyl)-1,2,4-Oxadiazole
The amidoxime is cyclized with chloroacetyl chloride in dry acetone to form 5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole.
Optimized Conditions :
- Solvent: Dry acetone
- Reagent: Chloroacetyl chloride (1.2 equivalents)
- Temperature: 0–5°C (to minimize side reactions)
- Yield: 70–75% after column chromatography.
Coupling of Quinazoline-Dione and Oxadiazole Moieties
Nucleophilic Alkylation
The final step involves coupling the 5-(chloromethyl)oxadiazole with the quinazoline-2,4-dione. As reported by PMC, this is achieved via nucleophilic substitution in dimethylformamide (DMF) using potassium carbonate as a base.
Procedure :
- Deprotonation : 3-(4-Ethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equivalent) is dissolved in DMF with anhydrous K₂CO₃ (1.2 equivalents) and stirred for 1 hour at 25°C.
- Alkylation : 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole (1 equivalent) and potassium iodide (1 equivalent) are added, and the mixture is stirred for 24 hours.
- Work-Up : The reaction is quenched with ice water, and the precipitate is filtered, washed, and recrystallized from ethanol.
Yield : 65–70% for analogous hybrids.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of nitrile intermediates with hydroxylamine under reflux in solvents like ethanol or DMF .
- Alkylation : Coupling the oxadiazole-methyl group to the quinazoline core using bases such as NaH or K₂CO₃ in anhydrous DMF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How can researchers characterize the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and aryl substituents. Key signals include the quinazoline C=O (~170 ppm in ¹³C NMR) and oxadiazole C=N (~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~475–500 Da range) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., ethoxyphenyl to fluorophenyl or methyl groups) to assess impact on activity .
- Biological Assays : Test analogs in target-specific models (e.g., kinase inhibition assays for anticancer activity or MIC tests for antimicrobial effects). For example:
- IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .
- Enzyme Binding : Fluorescence polarization assays to measure binding affinity to targets like PARP or EGFR .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodology :
- Controlled Replication : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) and pH conditions (test pH 5–8) to minimize variability .
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- Solubility Enhancement : Co-solvent screening (e.g., PEG-400, cyclodextrins) or nanoformulation to improve bioavailability .
Q. How can researchers elucidate the mechanism of action for this compound?
- Methodology :
- Target Identification : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to identify binding partners .
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cells to map signaling perturbations (e.g., apoptosis or DNA repair pathways) .
- In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to confirm target engagement and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
